Indan

Description

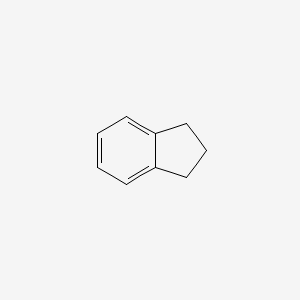

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052132 | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Indan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-11-7, 56573-11-6 | |

| Record name | Indane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane (alkane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Indan Derivatives for Biological Screening: An In-depth Technical Guide

A comprehensive overview of synthetic strategies, experimental protocols, and biological evaluation of indan-based compounds for researchers, scientists, and drug development professionals.

The this compound scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic tractability have led to the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the synthesis of novel this compound derivatives, detailed experimental protocols for key reactions, and a summary of their biological screening data against various therapeutic targets.

Synthetic Strategies for the this compound Core

The construction of the this compound framework can be achieved through several synthetic routes, with intramolecular Friedel-Crafts reactions and transition-metal-catalyzed annulations being among the most prevalent and versatile methods.

Intramolecular Friedel-Crafts Acylation

One of the most common and effective methods for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. This reaction typically proceeds in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to facilitate the cyclization of the aromatic ring onto the acyl group.

A general workflow for the synthesis and screening of this compound derivatives is depicted below:

Figure 1: General experimental workflow for the synthesis and biological screening of novel this compound derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to introduce exocyclic double bonds onto the indanone core. This reaction typically involves the condensation of a 1-indanone with an active methylene compound, such as malononitrile or a substituted benzaldehyde, in the presence of a basic catalyst.

Experimental Protocols

General Procedure for Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propanoic acid

To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), a Lewis acid catalyst such as anhydrous aluminum chloride (1.2 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 2-4 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-indanone derivative.

General Procedure for Knoevenagel Condensation of 1-Indanone with Malononitrile

A mixture of 1-indanone (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent such as ethanol or toluene is refluxed for a designated period (typically 4-8 hours).[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from a suitable solvent system, to yield the pure 3-(dicyanomethylidene)this compound-1-one product.[1]

Biological Screening of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Key areas of investigation include their potential as anticancer, anti-Alzheimer's, and antimicrobial agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of novel this compound derivatives against various human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.

Figure 2: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by novel this compound derivatives.

Figure 3: The Wnt/β-catenin signaling pathway and a potential mechanism of action for this compound derivatives.

The following table summarizes the in vitro anticancer activity of a selection of synthesized this compound derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound-1-one Derivative A | MCF-7 (Breast) | 5.2 | [2] |

| A549 (Lung) | 7.8 | [2] | |

| HCT116 (Colon) | 6.5 | [2] | |

| This compound-1-one Derivative B | MCF-7 (Breast) | 3.9 | [2] |

| A549 (Lung) | 6.1 | [2] | |

| HCT116 (Colon) | 4.7 | [2] | |

| Chalcone-Indanone Hybrid C | HeLa (Cervical) | 2.1 | [3] |

| HepG2 (Liver) | 3.5 | [3] |

Anti-Alzheimer's Activity: Acetylcholinesterase Inhibition

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a well-known drug for the treatment of Alzheimer's disease, features an indanone moiety.[4] This has spurred the development of novel this compound-based AChE inhibitors.

Figure 4: The cholinergic signaling pathway and the mechanism of action of this compound-based acetylcholinesterase inhibitors.

The following table presents the acetylcholinesterase inhibitory activity of selected this compound derivatives, with data expressed as IC₅₀ values.

| Compound | AChE IC₅₀ (µM) | Reference |

| Donepezil | 0.023 | [5] |

| Indanone-Piperidine Hybrid D | 0.15 | [5] |

| Indanone-Benzylamine Hybrid E | 0.08 | [5] |

| Indanone Derivative F | 14.8 (nM) | [6] |

| Indanone Derivative G | 18.6 (nM) | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.

The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains, with data presented as MIC values.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| This compound-1,3-dione Derivative H | 16 | 32 | 64 | |

| Bromo-indan-1-one I | 8 | 16 | 32 | |

| This compound-1-one Schiff Base J | 32 | 64 | 128 |

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility of the this compound core, coupled with the potential for diverse functionalization, allows for the creation of large and varied compound libraries for biological screening. The promising anticancer, anti-Alzheimer's, and antimicrobial activities highlighted in this guide underscore the therapeutic potential of this compound derivatives. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in advancing these promising compounds towards clinical development.

References

- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

The Indan Scaffold: A Privileged Structure in Drug Discovery with Tunable Physicochemical Properties

For Immediate Release

A comprehensive technical guide released today details the significant role of the substituted indan scaffold in medicinal chemistry, highlighting its tunable physicochemical properties that are critical for the development of novel therapeutics. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, providing a systematic overview of how modifications to the this compound core impact its lipophilicity, solubility, and metabolic stability, alongside its modulation of key signaling pathways.

The this compound scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a versatile template for designing bioactive molecules. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the substitutable positions on both the aromatic and aliphatic rings allow for fine-tuning of its physicochemical profile.

Key Physicochemical Properties and Their Modulation

The drug-like properties of substituted this compound derivatives are heavily influenced by the nature and position of their substituents. Key parameters such as the logarithm of the partition coefficient (logP), aqueous solubility, and metabolic stability are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross cell membranes. The logP of this compound derivatives can be systematically modified. For instance, the introduction of halogen atoms or alkyl groups generally increases lipophilicity, while the addition of polar groups like hydroxyl or carboxyl moieties decreases it.

A study on a series of E-2-(X-benzylidene)-1-indanones demonstrated a clear correlation between the substituent 'X' and the experimentally determined logP value.

| Compound ID | Substituent (X) | LogP |

| 1a | H | 3.85 |

| 1b | 4-CH₃ | 4.28 |

| 1c | 4-OCH₃ | 3.92 |

| 1d | 4-Cl | 4.51 |

| 1e | 4-F | 4.08 |

| 1f | 3,4-(OCH₃)₂ | 3.55 |

Table 1: Experimentally determined logP values for a series of substituted E-2-(X-benzylidene)-1-indanones.

Aqueous Solubility

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. The solubility of this compound scaffolds can be enhanced by incorporating polar functional groups that can participate in hydrogen bonding with water molecules. Conversely, increasing the overall lipophilicity tends to decrease aqueous solubility.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body. The this compound scaffold can be susceptible to metabolism by cytochrome P450 enzymes, often through oxidation of the aromatic or benzylic positions. Strategic placement of substituents can block these metabolic "soft spots." For example, fluorination at a metabolically labile position can significantly increase a compound's resistance to degradation.

Biological Activity and Structure-Activity Relationship (SAR)

Substituted this compound scaffolds have been explored as inhibitors of various biological targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases. A significant area of research has focused on their potential as anticancer agents, particularly as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.

The following table summarizes the in vitro anticancer activity of a series of substituted 1-indanone derivatives against different cancer cell lines.

| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) |

| 2a | H | H | MCF-7 | >50 |

| 2b | OCH₃ | H | MCF-7 | 25.3 |

| 2c | H | OCH₃ | MCF-7 | 15.8 |

| 2d | OCH₃ | OCH₃ | MCF-7 | 5.2 |

| 2e | H | H | HeLa | >50 |

| 2f | OCH₃ | H | HeLa | 30.1 |

| 2g | H | OCH₃ | HeLa | 18.9 |

| 2h | OCH₃ | OCH₃ | HeLa | 7.5 |

Table 2: In vitro anticancer activity (IC₅₀) of substituted 1-indanone derivatives.

The structure-activity relationship (SAR) from this data suggests that the presence and position of methoxy groups on the indanone scaffold significantly influence the cytotoxic activity against these cancer cell lines.

Experimental Protocols

To aid researchers in the physicochemical characterization of novel substituted this compound scaffolds, detailed experimental protocols for determining logP, aqueous solubility, and in vitro metabolic stability are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

This method is considered the gold standard for experimentally determining the partition coefficient.

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The shake-flask method is also a reliable technique for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the supernatant to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result Expression: The aqueous solubility is expressed in units such as µg/mL or µM.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an indication of the susceptibility of a compound to Phase I metabolism.

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).

-

Incubation: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Signaling Pathway Modulation: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Substituted this compound scaffolds have emerged as promising inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted this compound scaffolds.

This diagram illustrates how growth factor signaling activates PI3K at the cell membrane, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates Akt via PDK1. Activated Akt promotes cell growth and proliferation through mTORC1 and inhibits apoptosis. Substituted this compound scaffolds can act as inhibitors of PI3K, thereby blocking this entire downstream signaling cascade.

Conclusion

The substituted this compound scaffold represents a privileged structure in drug discovery due to its synthetic tractability and the ability to modulate its physicochemical properties through targeted substitutions. This allows for the optimization of ADME profiles while maintaining or enhancing biological activity. The continued exploration of the structure-activity and structure-property relationships of this compound derivatives holds significant promise for the development of new and effective therapeutic agents.

In Silico Prediction of ADMET Properties for Indan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As with any drug discovery program, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk candidates and reduce late-stage attrition. In silico computational methods provide a rapid and cost-effective means to predict these properties, enabling the prioritization of compounds with favorable pharmacokinetic and safety profiles. This technical guide provides an in-depth overview of the core in silico methodologies used to predict the ADMET properties of this compound derivatives, complete with detailed experimental protocols, representative data, and visualizations of key workflows and biological pathways.

Introduction: The this compound Scaffold and the Imperative of Early ADMET Assessment

The this compound framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a versatile scaffold found in a variety of biologically active compounds. A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone moiety. The exploration of this compound derivatives continues to be an active area of research for various therapeutic targets.

However, promising biological activity alone does not make a successful drug. A significant percentage of drug candidates fail during clinical trials due to poor ADMET properties.[1] Predicting these properties early in the discovery pipeline allows medicinal chemists to intelligently design and select molecules that are more likely to succeed. Computational, or in silico, ADMET prediction has become an indispensable tool in this process, offering high-throughput screening of virtual compound libraries before committing to costly and time-consuming synthesis and in vitro/in vivo testing.[1][2]

Core Methodologies for In Silico ADMET Prediction

Several computational techniques are employed to predict ADMET properties. The most common and powerful methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the variation in the biological activity (or a specific property) of a series of compounds with changes in their molecular features, known as descriptors.[3][4] A typical QSAR workflow involves data preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous validation.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second (a receptor, typically a protein like a Cytochrome P450 enzyme).[6] This technique is particularly useful for predicting metabolism by identifying which compounds can bind to metabolic enzymes and for predicting potential toxicity by assessing off-target binding, such as to the hERG potassium channel.[7][8]

Data Presentation: Predicted ADMET Properties of Representative this compound Derivatives

While a comprehensive experimental dataset for a single, large series of this compound derivatives is not publicly available, the following table summarizes typical in silico ADMET predictions for a representative set of compounds based on the this compound scaffold. These values are illustrative and would be generated using various QSAR models and docking protocols as described in this guide.

| Compound ID | Structure | MW ( g/mol ) | LogP | TPSA (Ų) | Aq. Solubility (logS) | BBB Permeant? | CYP2D6 Inhibitor? | hERG Inhibitor? |

| IND-01 | This compound (Parent) | 118.18 | 2.39 | 0.00 | -2.8 | Yes | No | Low Risk |

| IND-02 | 1-Indanone | 132.16 | 1.63 | 17.07 | -1.9 | Yes | No | Low Risk |

| IND-03 | 5,6-Dimethoxy-1-Indanone | 192.21 | 1.35 | 35.53 | -2.5 | Yes | Yes | Medium Risk |

| IND-04 | Donepezil Analog (Core) | 279.38 | 3.10 | 41.93 | -3.8 | Yes | Yes | Medium Risk |

| IND-05 | Aminothis compound | 133.19 | 1.65 | 26.02 | -2.1 | Yes | No | Low Risk |

-

MW: Molecular Weight

-

LogP: Octanol-water partition coefficient, a measure of lipophilicity.

-

TPSA: Topological Polar Surface Area, correlates with drug permeability.

-

Aq. Solubility (logS): Logarithm of the molar solubility in water.

-

BBB Permeant?: Blood-Brain Barrier permeability prediction (Categorical).

-

CYP2D6 Inhibitor?: Prediction of inhibitory activity against a major metabolic enzyme (Categorical).

-

hERG Inhibitor?: Prediction of blockage of the hERG potassium channel, a key cardiotoxicity indicator (Categorical).

Experimental Protocols

The following sections provide detailed, generalized protocols for building QSAR models and performing molecular docking for ADMET prediction. These protocols are designed to be adaptable to various open-source software packages.

Protocol for QSAR Model Development

This protocol outlines the key steps for creating a robust QSAR model to predict a specific ADMET property (e.g., aqueous solubility).[5][9]

-

Data Collection and Curation:

-

Compile a dataset of diverse chemical structures (ideally >50 compounds) with high-quality, experimentally measured data for the ADMET property of interest.

-

Standardize the chemical structures: remove salts, neutralize charges where appropriate, and ensure consistent representation (e.g., using SMILES or SDF formats).

-

Check for and remove duplicate structures and inconsistent data points.

-

-

Molecular Descriptor Calculation:

-

Using software like RDKit or PaDEL-Descriptor, calculate a wide range of molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., MW, LogP), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., molecular shape).[5]

-

-

Dataset Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and an external test set (20-30%).

-

The training set is used to build the model, while the test set is held out to evaluate the model's predictive performance on unseen data. The split should be done rationally (e.g., using the Kennard-Stone algorithm) to ensure both sets span the chemical space of the dataset.[5]

-

-

Model Building and Feature Selection:

-

Using the training set, apply a statistical or machine learning algorithm to build a model that relates the descriptors (independent variables) to the ADMET property (dependent variable).

-

Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).[9]

-

Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting the model.

-

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness. The cross-validated correlation coefficient (Q²) is a key metric.

-

External Validation: Use the trained model to predict the ADMET property for the compounds in the external test set. Calculate the coefficient of determination (R²) between the predicted and experimental values to assess the model's predictive power.[5]

-

Y-Randomization: Randomly shuffle the activity values of the training set and build new models. A significant drop in model performance indicates that the original model is not due to chance correlation.[5]

-

Protocol for Molecular Docking for CYP Metabolism Prediction

This protocol describes a general workflow for predicting whether an this compound derivative is a likely substrate for a Cytochrome P450 enzyme (e.g., CYP3A4), a key indicator of metabolic liability. This protocol is based on the use of AutoDock Vina, a widely used open-source docking program.[6][10]

-

Preparation of the Receptor (CYP Enzyme):

-

Obtain the 3D crystal structure of the target CYP enzyme from the Protein Data Bank (PDB).

-

Prepare the protein for docking using tools like AutoDock Tools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required PDBQT file format.[6]

-

-

Preparation of the Ligand (this compound Derivative):

-

Generate a 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).

-

Use ADT or a similar tool to assign partial charges, define rotatable bonds (torsions), and save the ligand in the PDBQT format.[6]

-

-

Definition of the Binding Site (Grid Box Generation):

-

Identify the active site of the enzyme. This is typically the region containing the heme cofactor.

-

Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space. The size and center of the grid box are critical parameters.[6]

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina executable, providing the prepared receptor and ligand files, and the grid box configuration as input.

-

Vina will perform a conformational search, placing the flexible ligand into the rigid receptor active site in multiple possible orientations and conformations (poses).

-

The program calculates a binding affinity (scoring function) for each pose, reported in kcal/mol.[10]

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding affinities. A lower (more negative) binding energy suggests a more favorable interaction.

-

Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, Chimera).

-

Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound derivative and the amino acid residues in the active site. A pose where a metabolically labile part of the molecule is oriented towards the heme iron is a strong indication of potential metabolism at that site.

-

Visualizations: Workflows and Pathways

Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical computational ADMET workflow and the metabolic pathway of Cytochrome P450 enzymes.

Caption: A generalized workflow for in silico ADMET prediction of chemical libraries.

Caption: The catalytic cycle of Cytochrome P450, showing the metabolism of a substrate.[11][12][13]

Conclusion and Future Outlook

In silico ADMET prediction is a cornerstone of modern, efficient drug discovery. By leveraging methodologies like QSAR and molecular docking, researchers can rapidly profile large libraries of virtual compounds, such as novel this compound derivatives, to identify candidates with the highest probability of success. The protocols and workflows detailed in this guide provide a framework for integrating these predictive models into early-stage research.

The field continues to evolve, with the increasing use of artificial intelligence and machine learning promising even more accurate and sophisticated prediction models.[1] As computational power grows and algorithms improve, the ability to accurately forecast the behavior of a molecule within the human body from its structure alone will become increasingly refined, further reducing the reliance on expensive and time-consuming experimental assays and accelerating the delivery of safe and effective new medicines.

References

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 3. iipseries.org [iipseries.org]

- 4. mdpi.com [mdpi.com]

- 5. neovarsity.org [neovarsity.org]

- 6. youtube.com [youtube.com]

- 7. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]

- 9. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 13. researchgate.net [researchgate.net]

The Indanone Moiety: A Foundational Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its rigid framework and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the foundational research on the indanone moiety, encompassing its synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on providing practical data and experimental insights for professionals in the field.

Synthesis of the Indanone Core and Its Derivatives

The versatility of the indanone scaffold begins with its accessible synthesis. The most common and foundational method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction is typically mediated by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid.[1]

A prevalent strategy for creating medicinally relevant indanone derivatives, particularly 2-benzylidene-1-indanones, is the Claisen-Schmidt or aldol condensation. This reaction involves the base- or acid-catalyzed condensation of a 1-indanone with a substituted benzaldehyde.[2]

Detailed Synthetic Protocol: Synthesis of 2-(4-methoxybenzylidene)-1-indanone

A representative experimental protocol for the synthesis of a 2-benzylidene-1-indanone derivative is as follows:

-

Dissolution: To a solution of 1-indanone (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.1 eq).

-

Reaction Initiation: Cool the mixture in an ice bath and add a 20% (w/v) aqueous solution of sodium hydroxide dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-(4-methoxybenzylidene)-1-indanone.[3]

The Indanone Moiety in Neurodegenerative Diseases

The most prominent success story of an indanone-based drug is Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[4] The indanone moiety in donepezil plays a crucial role in its binding to the peripheral anionic site (PAS) of the AChE enzyme.[5] This has spurred extensive research into indanone derivatives as multi-target-directed ligands for neurodegenerative diseases, aiming to simultaneously address various pathological factors.

Acetylcholinesterase (AChE) Inhibition

Many indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity. The general structure-activity relationship (SAR) suggests that the substitution pattern on both the indanone ring and the benzylidene moiety significantly influences potency.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives

| Compound | R1 | R2 | IC50 (nM) for AChE | Reference |

| Donepezil | 5,6-dimethoxy | N-benzylpiperidine | 38.2 | [6] |

| Analog 1 | 6-methoxy | 4-(dimethylamino)benzylidene | 14.8 | [7] |

| Analog 2 | 5-methoxy | 4-(N-benzylpiperidine)carboxaldehyde | 6.1 | [1] |

| Analog 3 | H | 4-(3-(piperidin-1-yl)propoxy)benzylidene | 276 | [8] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of indanone derivatives is commonly determined using a modified Ellman's method.[9][10]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and a solution of the test compound in a suitable solvent.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. Add the AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI solution. Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of Beta-Amyloid (Aβ) Aggregation

Several indanone derivatives have shown the ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor Aβ fibrillogenesis.[11][12]

-

Aβ Preparation: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a black 96-well plate, mix the Aβ solution with the test compound at different concentrations.

-

Incubation and Measurement: Add a solution of Thioflavin T to each well. Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

-

Data Analysis: An increase in fluorescence intensity indicates Aβ fibril formation. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to the control (Aβ alone).

Monoamine Oxidase (MAO) Inhibition

Indanone derivatives have also been explored as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a target for the treatment of Parkinson's disease.[13][14][15]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Indanone Derivatives

| Compound | R1 | R2 | IC50 (µM) for MAO-B | Reference |

| Analog 4 | 6-methoxy | 2-thienylidene | 0.0044 | [14] |

| Analog 5 | H | 5-bromo-2-furanylidene | 0.012 | [14] |

| Analog 6 | 6-hydroxy | 3,4-dihydroxybenzylidene | 7.50 | [6] |

Indanone Derivatives in Cancer Research

The rigid, planar structure of certain indanone derivatives, particularly chalcone-like structures, makes them attractive candidates for anticancer drug development. They have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Anticancer Activity and Cytotoxicity

Indanone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 3: Anticancer Activity (IC50 in µM) of Selected Indanone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Gallic acid-indanone derivative | MCF-7 (Breast) | 2.2 | [11] |

| 3-arylindanone derivative (R)-9k | HCT-116 (Colon) | 0.53 | [16] |

| 2-benzylidene-1-indanone analog | A549 (Lung) | 3.0 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Some indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. They can bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization.[16][17]

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP solution, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add the indanone derivative at various concentrations to the reaction mixture.

-

Polymerization Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in the rate and extent of fluorescence increase compared to a control. The IC50 value for tubulin polymerization inhibition can then be calculated.[16]

Anti-inflammatory and Antioxidant Properties

The indanone scaffold is also present in compounds with significant anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Indanone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]

Experimental Protocol: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Treatment: Pre-treat the cells with various concentrations of the indanone derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the amount of NO produced in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compound on NO and cytokine production and calculate the IC50 values.

Antioxidant Activity

The antioxidant potential of indanone derivatives can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess antioxidant activity.[15][21][22]

-

Reaction: Mix a solution of the indanone derivative in a suitable solvent with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of indanone derivatives are crucial for their development as drugs. While comprehensive ADME data for a wide range of indanone analogs is not always readily available in the public domain, studies on lead compounds and marketed drugs like donepezil provide valuable insights.[23][24][25]

Table 4: Pharmacokinetic Parameters of Selected Indanone Derivatives

| Compound | Parameter | Value | Species | Reference |

| Donepezil | Bioavailability | ~100% | Human | [22] |

| Half-life (t1/2) | ~70 hours | Human | [22] | |

| Protein Binding | ~96% | Human | [22] | |

| Indanone 1 | Half-life (t1/2) | 4.6 hours (i.v.) | Rabbit | [7] |

| Clearance | 0.2 L/h/kg (i.v.) | Rabbit | [7] |

Visualizing Workflows and Pathways

To better understand the synthesis and mechanism of action of indanone derivatives, graphical representations are invaluable. The following diagrams were generated using the DOT language for Graphviz.

Experimental Workflow: Synthesis of 2-Benzylidene-1-Indanone Derivatives

Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway by an Indanone Derivative

Conclusion

The indanone moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationships of its derivatives have led to the discovery of potent molecules with diverse therapeutic applications. This guide has provided a foundational overview of the key aspects of indanone chemistry and biology, offering researchers and drug development professionals a consolidated resource of quantitative data and detailed experimental protocols. The continued exploration of the chemical space around the indanone core holds significant promise for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchmap.jp [researchmap.jp]

- 7. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. researchgate.net [researchgate.net]

- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 12. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]

- 19. tdx.cat [tdx.cat]

- 20. researchgate.net [researchgate.net]

- 21. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Discovery and Synthesis of Naturally Occurring Indan Compounds: A Technical Guide for Researchers

Introduction

Naturally occurring compounds bearing the indan scaffold have emerged as a significant class of molecules with diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of these compounds, with a particular focus on the well-characterized pterosin family. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and exploitation of these promising natural products.

Discovery and Natural Sources of this compound Compounds

The this compound core, a bicyclic hydrocarbon structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold found in a variety of natural products. These compounds are biosynthesized by a range of organisms, from plants to fungi, and exhibit a wide array of biological properties.

Pterosins: A Prominent Class of this compound Natural Products

A major class of naturally occurring this compound compounds are the pterosins, which are sesquiterpenoids characterized by a substituted 1-indanone framework. The primary natural source of pterosins is the bracken fern, Pteridium aquilinum.[1][2] These compounds are typically found in the rhizomes of the plant.[1][2]

Table 1: Naturally Occurring Pterosins and their Sources

| Compound | Natural Source | Reference |

| Pterosin B | Pteridium aquilinum | [1][3] |

| Pterosin A | Pteridium aquilinum | [1][2] |

| Pterosin C | Pteridium aquilinum | [1][2] |

| Pterosin K | Pteridium aquilinum | [2] |

| Rhedynoside B | Pteridium aquilinum | [1] |

Isolation and Characterization

The isolation of this compound compounds from their natural sources is a critical step in their study. The following section details a general protocol for the extraction and purification of pterosins from Pteridium aquilinum.

Experimental Protocol: Isolation of Pterosins from Pteridium aquilinum

Objective: To extract and isolate pterosins from the rhizomes of Pteridium aquilinum.

Materials:

-

Air-dried and chopped rhizomes of Pteridium aquilinum

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

NMR tubes, deuterated solvents (e.g., CDCl3)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction: The air-dried and chopped rhizomes of Pteridium aquilinum are extracted with chloroform at room temperature.[1] The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired pterosins.

-

Final Purification: Fractions containing the target compounds are combined and may require further purification by repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure pterosins.

-

Structure Elucidation: The structures of the isolated pterosins are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1][2]

Synthesis of Naturally Occurring this compound Compounds

The total synthesis of naturally occurring this compound compounds is crucial for confirming their structure, providing a renewable source of material for biological studies, and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. This section focuses on the synthesis of Pterosin B.

Stereoselective Synthesis of (2R)-Pterosin B

A concise, 7-step stereoselective synthesis of (2R)-Pterosin B has been reported.[4] The key steps involve the construction of the indanone core and the stereoselective introduction of the methyl group at the C-2 position.

Workflow for the Synthesis of (2R)-Pterosin B

Caption: A simplified workflow for the 7-step stereoselective synthesis of (2R)-Pterosin B.

Table 2: Quantitative Data for the Synthesis of (2R)-Pterosin B

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Diastereoselective Methylation | Methylated Hydrazone 11 (2R) | 61 | 85:15 | [4] |

| Hydrogenation | (2R)-Pterosin B | 68 | - | [4] |

Biological Activity and Signaling Pathways

Naturally occurring this compound compounds, particularly pterosins, have been shown to modulate key signaling pathways implicated in various diseases.

Pterosin B as a Sik3 Inhibitor

Pterosin B has been identified as an inhibitor of the Salt-inducible kinase 3 (Sik3) signaling pathway.[3][5] Sik3 is involved in regulating chondrocyte hypertrophy, and its inhibition by Pterosin B has been shown to protect cartilage from osteoarthritis.[5]

Caption: Pterosin B inhibits the Sik3 signaling pathway, preventing chondrocyte hypertrophy.

Modulation of the Nrf2/HO-1 Pathway

Some natural products have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. While direct activation of Nrf2 by Pterosin B is not explicitly detailed, related compounds have been shown to be Nrf2 activators.[6][7] This pathway is a critical target for cytoprotection.

Caption: The Nrf2/HO-1 pathway, a potential target for cytoprotective this compound compounds.

Table 3: Biological Activity of Selected this compound Compounds

| Compound | Activity | Assay | IC₅₀ (µM) | Reference |

| Prostratin | Cytotoxicity (Breast Cancer Cells) | Cell Viability Assay | 7-35 | [8] |

| Pterosin B | Inhibition of Sik3 Signaling | Luciferase Reporter Assay | - | [3] |

Conclusion and Future Directions

Naturally occurring this compound compounds, exemplified by the pterosin family, represent a rich source of biologically active molecules with therapeutic potential. This guide has provided a comprehensive overview of their discovery, isolation from natural sources, and synthetic strategies, with a focus on Pterosin B. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as Sik3 and potentially Nrf2, opens up new avenues for drug discovery and development.

Future research in this field should focus on:

-

The discovery and characterization of novel this compound compounds from diverse natural sources.

-

The development of more efficient and scalable synthetic routes to these complex molecules.

-

In-depth investigation of their mechanisms of action and the identification of their specific molecular targets.

-

Preclinical and clinical evaluation of the most promising candidates for the treatment of diseases such as osteoarthritis, cancer, and inflammatory disorders.

The continued exploration of this fascinating class of natural products holds great promise for the development of the next generation of therapeutics.

References

- 1. research.bangor.ac.uk [research.bangor.ac.uk]

- 2. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques and methodologies essential for the structural elucidation and characterization of novel indan derivatives. This compound and its derivatives are a significant class of bicyclic aromatic hydrocarbons that form the structural core of various biologically active compounds and are pivotal in medicinal chemistry and drug development. Accurate and thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and stereochemistry of these newly synthesized entities.

Data Presentation: Spectroscopic Data of this compound Derivatives

The following tables summarize typical quantitative data obtained for substituted this compound derivatives from key spectroscopic techniques. These examples serve as a reference for the expected ranges and patterns.

Table 1: ¹H NMR Spectral Data for a Representative Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.20 - 7.50 | m | - | 4H |

| -OCH₃ | 3.85 | s | - | 3H |

| H-1 | 3.60 | t | 7.5 | 1H |

| H-3 (α to C=O) | 3.10 | dd | 17.0, 8.0 | 1H |

| H-3 (β to C=O) | 2.80 | dd | 17.0, 4.0 | 1H |

| H-2 | 2.50 | m | - | 2H |

Table 2: ¹³C NMR Spectral Data for a Representative Substituted this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 205.0 |

| Ar-C (quaternary) | 155.0, 135.0 |

| Ar-CH | 128.0, 125.0 |

| -OCH₃ | 55.5 |

| C-1 | 45.0 |

| C-3 | 36.0 |

| C-2 | 25.0 |

Table 3: Mass Spectrometry Data for a Representative this compound Derivative

| Ion Type | m/z | Relative Abundance (%) | Proposed Fragment |

| [M+H]⁺ | 207.1 | 100 | Molecular Ion |

| [M-CH₃]⁺ | 192.1 | 45 | Loss of methyl group |

| [M-C₂H₄]⁺ | 179.1 | 60 | Retro-Diels-Alder fragmentation |

| [C₉H₇O]⁺ | 131.1 | 80 | Indenone fragment |

Table 4: FT-IR and UV-Vis Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Parameter | Value | Functional Group Assignment |

| FT-IR | Absorption (ν, cm⁻¹) | 3050 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch | ||

| 1710 | C=O stretch (ketone) | ||

| 1600, 1480 | Aromatic C=C stretch | ||

| 1250 | C-O stretch (ether) | ||

| UV-Vis | λ_max (nm) | 254, 290 | π → π* transitions |

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of the novel this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

If required for structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.[2]

-

Perform baseline correction to obtain a flat baseline.[2]

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound derivative structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI).

-

-

Data Acquisition (using ESI-MS):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[3]

-

Acquire the mass spectrum in full scan mode to determine the molecular weight (observing the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[4]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to aid in the determination of the molecular formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum. Propose structures for the major fragment ions by considering the cleavage of weaker bonds and the loss of stable neutral molecules.[5] This pattern provides a "fingerprint" that is characteristic of the molecule's structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the powdered solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Ensure good contact between the sample and the crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Place the sample (ATR unit, KBr pellet, or salt plates) in the FT-IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum. The instrument records an interferogram, which is then converted to a spectrum via a Fourier transform.

-

-

Data Analysis:

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette for the measurement.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Fill a second cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

The λ_max values correspond to electronic transitions within the molecule and are characteristic of the chromophores present, particularly the aromatic system of the this compound core and any conjugated substituents.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the study of new this compound derivatives.

References

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjsir.org [pjsir.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mechanism of Action of Bioactive Indan Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of bioactive indan molecules, a class of compounds with significant therapeutic potential across various disease areas, including neurodegenerative disorders and cancer. This document details the quantitative bioactivity, experimental protocols for key assays, and the intricate signaling pathways modulated by these molecules.

Introduction to Bioactive this compound Molecules

The this compound scaffold, a bicyclic hydrocarbon structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, leading to the development of successful therapeutic agents. A notable example is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease. The versatility of the this compound structure allows for diverse chemical modifications, giving rise to a broad spectrum of pharmacological effects, from anti-inflammatory and antiviral to anticancer and neuroprotective actions. This guide will delve into the molecular mechanisms that underpin these activities, providing a foundational resource for researchers in the field.

Quantitative Bioactivity of this compound Derivatives

The potency of bioactive this compound molecules is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the efficacy of different derivatives and for understanding structure-activity relationships. The following tables summarize the quantitative bioactivity of representative this compound derivatives against various biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| SD-30 | AChE | 13.86 ± 0.163 | [1] |

| SD-30 | BuChE | 48.55 ± 0.136 | [1] |

| SD-24 | AChE | 40.43 ± 0.067 | [1] |

| SD-24 | BuChE | 92.86 ± 0.066 | [1] |

| Donepezil (Standard) | AChE | - | [1] |

Table 2: Anticancer Activity of this compound-Related Molecules

| Compound | Cell Line | IC50 (µM) | Reference |

| Pln JLA-9 | A549 (Lung Carcinoma) | 0.082 (µg/ml) | [2] |

| Pln JLA-9 | L-132 (Normal Lung) | Not cytotoxic | [2] |

| Cn-AMP2 | 1321N1 (Glioma) | 1.25 (mM) | [3] |

| Cn-AMP2 | U87MG (Glioma) | 1.85 (mM) | [3] |

Signaling Pathways Modulated by Bioactive this compound Molecules

Bioactive this compound molecules exert their effects by modulating specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Cholinergic Pathway in Neuroprotection

A primary mechanism of action for neuroprotective this compound derivatives, such as Donepezil, is the inhibition of acetylcholinesterase (AChE).[4] By reversibly binding to and inhibiting AChE, these molecules prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4] This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4]

Figure 1. Cholinergic pathway modulation by this compound derivatives.

Anticancer Mechanisms

Certain bioactive this compound molecules have demonstrated anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cancer cell invasion. While the precise signaling pathways are still under investigation for many this compound derivatives, some dietary indole analogs, which share structural similarities, have been shown to inhibit Src activation, down-regulate survivin expression, and enhance the degradation of the epidermal growth factor receptor (EGFR).

Figure 2. Potential anticancer signaling pathways for this compound-related molecules.

Experimental Protocols

The investigation of bioactive this compound molecules relies on a suite of well-established experimental protocols. This section provides detailed methodologies for key assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test this compound compounds

-

Donepezil (as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test this compound compounds and Donepezil at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-